tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-fluoro-4-nitrophenyl)carbamate
Overview
Description
The compound tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate is similar to the one you’re asking about. It’s a carbamate derivative with a molecular weight of 287.36 . Another related compound is tert-Butyl carbamate, which has a molecular formula of C5H11NO2 and a molecular weight of 117.15 .
Molecular Structure Analysis
The molecular structure of a similar compound, tert-Butyl carbamate, is available in the NIST Chemistry WebBook . You can view the structure as a 2D Mol file or a computed 3D SD file .It’s a powder stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), demonstrating the utility of related carbamates in pharmaceutical synthesis. This compound was synthesized from commercially available precursors, showcasing the potential for rapid synthesis and high yields in pharmaceutical research (Zhao et al., 2017).
Crystal Structure Analysis
The crystal structure of tert-butyl carbamate derivatives reveals insights into the intermolecular interactions and structural motifs critical for designing new materials. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been studied for their isostructural families, showing how molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, contributing to the understanding of molecular assembly and design (Baillargeon et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-8-7-10(19(22)23)9-11(12)17/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBOFMPMJFPYCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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